Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde
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Overview
Description
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE is a derivative of triptycene, a hydrocarbon known for its unique paddlewheel or propeller-shaped structure. This compound is characterized by its rigid framework, which consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core .
Preparation Methods
The synthesis of 9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of triptycene derivatives.
Reaction Conditions: Various reagents and catalysts are employed to introduce the carboxaldehyde group at the 9-position of the triptycene framework.
Industrial Production: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, using reagents like halogens and amines.
Common Reagents and Conditions: Typical reagents include bromine, methoxy groups, and various amines.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted triptycenes.
Scientific Research Applications
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE can be compared with other similar compounds:
Triptycene: The parent compound, triptycene, shares the same rigid framework but lacks the carboxaldehyde group.
9,10-Dihydro-9,10-ethanoanthracene: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications
9,10-Dihydro-9,10-diboraanthracene: Another related compound, known for its use in hydroboration reactions.
Properties
CAS No. |
1469-54-1 |
---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde |
InChI |
InChI=1S/C21H14O/c22-13-21-17-10-4-1-7-14(17)20(15-8-2-5-11-18(15)21)16-9-3-6-12-19(16)21/h1-13,20H |
InChI Key |
YCUJEHWKRVARJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)C=O |
Origin of Product |
United States |
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